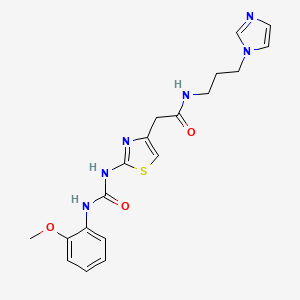![molecular formula C16H20N6O B2825605 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2415469-20-2](/img/structure/B2825605.png)
2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a piperazine ring, which is further substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazole ring, followed by the introduction of the piperazine and triazole moieties through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, oxidized triazole compounds, and reduced piperazine analogs.
Scientific Research Applications
2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can bind to metal ions, influencing enzymatic activity, while the benzoxazole ring can interact with nucleic acids and proteins, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities, such as antifungal and antimicrobial properties.
Benzoxazole derivatives: Compounds with the benzoxazole ring are known for their fluorescence properties and applications in material science.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their central nervous system activity.
Uniqueness: 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is unique due to its combined structural features, which confer a broad spectrum of biological activities and potential applications. The presence of the triazole, piperazine, and benzoxazole rings in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-18-19-15(20(12)2)11-21-7-9-22(10-8-21)16-17-13-5-3-4-6-14(13)23-16/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIZKDHYEQNIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2825528.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/new.no-structure.jpg)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)

![7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one](/img/structure/B2825534.png)



![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)
![4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2825543.png)
